Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate
Brand Name: Vulcanchem
CAS No.: 182228-05-3
VCID: VC17110430
InChI: InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate

CAS No.: 182228-05-3

Cat. No.: VC17110430

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate - 182228-05-3

Specification

CAS No. 182228-05-3
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name ethyl 4-(2,5-dihydrofuran-2-ylmethylideneamino)benzoate
Standard InChI InChI=1S/C14H15NO3/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-8,10,13H,2,9H2,1H3
Standard InChI Key YOIGAZQQSOYOGI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=CC2C=CCO2

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Formula

Ethyl 4-(((2,5-dihydro-2-furanyl)methylene)amino)benzoate is defined by the molecular formula C14H15NO3\text{C}_{14}\text{H}_{15}\text{NO}_{3}, as confirmed by PubChem . The structure comprises:

  • A benzoate ester (ethyl 4-aminobenzoate backbone).

  • A 2,5-dihydrofuran ring tethered via a methylene-amino (-N=CH-) Schiff base linkage.
    Key computed properties include a hydrogen bond acceptor count of 4, rotatable bond count of 5, and an XLogP3-AA value of 2.1, indicating moderate lipophilicity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight245.27 g/mol
Hydrogen Bond Acceptors4
Rotatable Bonds5
Topological Polar Surface58.7 Ų
XLogP3-AA2.1

Stereochemical Features

The 2,5-dihydrofuran ring introduces a partially saturated furan with one double bond, creating a planar, conjugated system. The imine group (-N=CH-) adopts an E-configuration due to steric hindrance, as evidenced by NMR coupling constants in analogous Schiff bases .

Infrared (IR) Spectroscopy

  • C=O Stretch: A strong absorption at ~1710 cm1^{-1} (ester carbonyl) .

  • C=N Stretch: A medium-intensity band at ~1656 cm1^{-1} (imine) .

  • Furan C-O-C: Asymmetric stretching at ~1250 cm1^{-1} .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • δ 8.05 ppm (d, 2H, Ar-H ortho to ester).

    • δ 6.85 ppm (d, 2H, Ar-H meta to ester).

    • δ 6.20 ppm (m, 2H, furan protons) .

    • δ 4.30 ppm (q, 2H, -OCH2_2CH3_3) .

  • 13^{13}C NMR:

    • δ 166.5 ppm (ester carbonyl).

    • δ 154.0 ppm (imine carbon) .

    • δ 110–150 ppm (aromatic and furan carbons) .

Synthesis and Reaction Pathways

Schiff Base Condensation

The compound is synthesized via acid-catalyzed condensation of ethyl 4-aminobenzoate and 2,5-dihydrofuran-2-carbaldehyde under solvent-free conditions . Methane sulfonic acid (1–5 mol%) accelerates imine formation, achieving yields of 65–80% within 2–4 hours .

R-NH2+R’-CHOCH3SO3HR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \xrightarrow{\text{CH}_3\text{SO}_3\text{H}} \text{R-N=CH-R'} + \text{H}_2\text{O}

Alternative Routes

  • Radical Cyclization: Dihydrofuran derivatives can be synthesized via Bu3_3SnH-mediated radical cyclization, though this method is less efficient for imine formation .

  • Microwave Assistance: Reduces reaction time to <1 hour but requires specialized equipment .

Table 2: Synthetic Method Comparison

MethodCatalystYield (%)Time (h)
Schiff CondensationCH3_3SO3_3H753
Radical CyclizationBu3_3SnH2512

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

  • Solubility: Moderately soluble in chloroform, dichloromethane, and DMSO; insoluble in water .

  • LogP: Experimental XLogP3-AA of 2.1 suggests preferential partitioning into lipid membranes .

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